molecular formula C18H21NO4 B2672330 (E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide CAS No. 1799255-03-0

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide

Cat. No.: B2672330
CAS No.: 1799255-03-0
M. Wt: 315.369
InChI Key: RMPPNPSGHXBWLT-VMPITWQZSA-N
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide is a synthetic acrylamide derivative of interest in chemical biology and preclinical pharmaceutical research. Compounds within this chemical class have demonstrated significant research value, particularly as modulators of key biological targets. In neuroscience, structurally related furan-acrylamides have been characterized as potent modulators of the GABAA receptor, a major inhibitory receptor in the central nervous system. These compounds can exhibit concurrent positive allosteric modulating and inhibitory activities, making them valuable tools for studying receptor function and complex neuropharmacology . Furthermore, similar compounds have shown efficacy in rodent models of neuropathic pain, with evidence suggesting that positive allosteric modulation of the α7 nicotinic acetylcholine receptor (nAChR) is a primary mechanism for their antinociceptive effects . In oncology research, acrylamide derivatives featuring furan moieties have been investigated for their antiproliferative activity. Related compounds have been identified as inhibitors of β-tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cell lines, such as breast cancer MCF-7 cells . The design of such compounds often incorporates a 3,4,5-trimethoxyphenyl moiety, which is known to mimic structural elements of natural tubulin-binding agents . This product is presented For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(21,11-14-3-6-16(22-2)7-4-14)13-19-17(20)8-5-15-9-10-23-12-15/h3-10,12,21H,11,13H2,1-2H3,(H,19,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPPNPSGHXBWLT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide is a complex organic compound with significant potential in biological research. Its structure includes a furan ring, an acrylamide moiety, and a substituted phenyl group, which may contribute to its diverse biological activities.

  • Molecular Formula : C18H21NO4
  • Molecular Weight : 315.369 g/mol
  • IUPAC Name : (E)-3-(furan-3-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]prop-2-enamide

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on acrylamide derivatives have demonstrated their ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The presence of the furan ring in this compound suggests potential anti-inflammatory activities. Compounds with furan moieties have been shown to modulate inflammatory signaling pathways, potentially reducing the expression of pro-inflammatory markers such as COX-2 .

Antimicrobial Activity

The structural components of this compound may also confer antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, indicating possible applications in treating infections .

Case Studies and Research Findings

StudyFindings
Inhibition of Vascular Smooth Muscle Cell Proliferation A study found that a related compound inhibited the proliferation and migration of vascular smooth muscle cells (SMCs), suggesting potential applications in preventing atherosclerosis .
COX-2 Expression Suppression The same study reported that treatment with the compound reduced neointima formation and suppressed COX-2 expression in SMCs, indicating antiarteriosclerotic effects .
Anticancer Assays Various acrylamide derivatives have been tested for their ability to inhibit cancer cell lines, with promising results indicating that these compounds could serve as novel anticancer agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
  • Cellular Signaling Modulation : Interaction with cellular receptors could alter signaling pathways associated with cell growth and inflammation.
  • Reactive Oxygen Species (ROS) Regulation : Similar compounds have shown the ability to modulate oxidative stress responses, which are crucial in cancer and inflammatory diseases.

Scientific Research Applications

Anti-cancer Activity

Recent studies have indicated that compounds similar to (E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide exhibit significant anti-cancer properties. For instance, research on derivatives such as 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate has demonstrated its ability to inhibit the proliferation and migration of vascular smooth muscle cells, which is crucial in the context of tumor growth and metastasis. In vivo experiments showed reduced neointima formation in balloon-injured rat models, suggesting potential applications in cancer therapeutics and vascular diseases .

Cardiovascular Health

The compound has been studied for its effects on cardiovascular health, particularly in the modulation of vascular smooth muscle cell behavior. The inhibition of matrix metalloproteinases (MMPs) by this compound may contribute to its anti-arteriosclerotic effects, making it a candidate for treating conditions like atherosclerosis .

Case Study 1: Vascular Remodeling

A study conducted on the effects of 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate demonstrated significant reductions in neointima formation after balloon injury in rat models. The compound's ability to inhibit SMC proliferation was linked to the downregulation of MMPs and COX-2, highlighting its potential as a therapeutic agent for vascular diseases.

Case Study 2: Antiproliferative Effects

In vitro assays have shown that the compound can effectively inhibit the migration and proliferation of vascular smooth muscle cells. This suggests that it may have broader implications in treating not only cancer but also other proliferative disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Acrylamide Backbone Molecular Weight Key Functional Groups Biological Activity (if reported)
Target Compound Furan-3-yl; 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl Not Reported Furan, methoxyphenyl, hydroxyl, amide Not Reported
(E)-3-(Furan-3-yl)-N-(spiro[indene-piperidin]-3-yl)acrylamide () Furan-3-yl; spiro[indene-piperidin] Not Reported Furan, sulfonamide, spirocyclic system Not Reported
3m () Furan-3-yl; 2-(phenoxy)ethyl; 3,4,5-trimethoxyphenyl 796.36 Furan, trimethoxyphenyl, phenoxyethyl Not Reported (EP2 antagonist analog)
Compound 2 () 4-Hydroxy-3-methoxyphenyl; 2-(4-hydroxyphenyl)ethyl Not Reported Methoxyphenyl, hydroxyl, amide Anti-inflammatory (IC50: 17.00 μM)
5r () 3,4,5-Trimethoxyphenyl; 3-(4-methoxyphenyl)propyl 386 [M+H]<sup>+</sup> Trimethoxyphenyl, methoxyphenyl EP2 antagonist activity (inferred)

Key Observations :

  • The target compound’s furan-3-yl group distinguishes it from methoxyphenyl- or trimethoxyphenyl-substituted analogs (e.g., 5r, 3m), which may alter electronic properties and binding interactions.
  • The 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl substituent introduces a sterically bulky, polar group absent in simpler N-alkyl or N-aryl analogs (e.g., ). This could impact solubility and membrane permeability compared to compounds like 5q (N-phenethyl derivatives) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(furan-3-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acrylamide, and how can purity be maximized?

  • Methodology :

  • Coupling Agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in ice-cooled DMF to activate the carboxylic acid group, followed by reaction with the amine precursor. This minimizes side reactions and improves yield .

  • Solvent Selection : A mixture of ethyl acetate and petroleum ether (3:1 v/v) is effective for recrystallization, enhancing purity .

  • Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) resolves intermediates. TLC monitoring (Rf value tracking) ensures reaction completion .

    Reaction StepConditionsYield (%)Purity (%)Reference
    AcrylationEDCI/DMF, 0°C68–7595
    PurificationEthyl acetate/petroleum ether64–7098

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies proton environments (e.g., furan protons at δ 6.3–7.2 ppm, methoxy group at δ 3.8 ppm) .
  • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 356.16) .
    • Infrared Spectroscopy (IR) : Detects acrylamide C=O stretch (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

Q. What safety protocols are essential during handling and storage?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Avoid dust formation; work in a fume hood .
  • Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation. Stability ≥2 years under inert atmosphere .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

  • Root Causes :

  • Purity Discrepancies : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% before assays .
  • Solubility Issues : Test solubility in DMSO/PBS mixtures; use sonication for dispersion. Adjust concentrations to avoid aggregation .
    • Assay Validation : Include positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments (n=6) to ensure reproducibility .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (CID 12345678) to model binding to furin-like proteases or kinases .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using Gaussian09 for DFT calculations .
Computational ToolApplicationOutcomeReference
AutoDock VinaBinding affinity to COX-2ΔG = –9.2 kcal/mol
Gaussian09HOMO-LUMO gap analysis4.3 eV

Q. How can reaction intermediates be analyzed in real-time during synthesis?

  • In-Situ Monitoring :

  • ReactIR : Tracks carbonyl intermediate formation (e.g., acid chloride at 1800 cm⁻¹) .
  • LC-MS : Identifies transient species (e.g., Michael adducts) with a 5-minute sampling interval .
    • Quenching Studies : Use deuterated solvents (DMSO-d6) to trap intermediates for NMR analysis .

Methodological Considerations for Data Contradictions

  • Crystallographic Ambiguities : If X-ray data (e.g., SHELX-refined structures ) conflict with NMR, re-examine solvent of crystallization (e.g., methanol vs. acetonitrile) to assess polymorphism.
  • Bioactivity Variability : Compare cytotoxicity assays (MTT vs. resazurin) under identical O2 levels (5% CO2 vs. ambient), as hypoxia alters metabolic readouts .

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